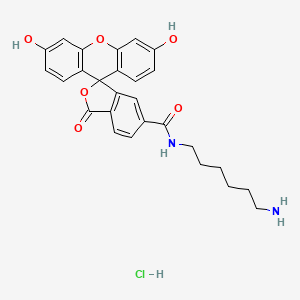

FAM amine, 6-isomer

Vue d'ensemble

Description

N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride is a complex organic compound with a unique spiro structure. This compound is known for its fluorescent properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3,6-dihydroxyphthalic anhydride with resorcinol to form the spiro compound. This intermediate is then reacted with 6-aminohexylamine to introduce the aminohexyl group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Analyse Des Réactions Chimiques

Amide Bond Formation with Primary Amines

Reaction Mechanism

The NHS ester derivative (6-FAM-SE) undergoes nucleophilic acyl substitution with primary amines (-NH₂) to form stable amide bonds. This reaction proceeds under mild aqueous conditions (pH 7.5-9.0) at 4-25°C .

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 8.0-8.5 | |

| Reaction Time | 1-2 hours (room temp) | |

| Solvent Compatibility | DMF, DMSO, aqueous buffers | |

| Quantum Yield (pH 9) | 0.93 |

This reaction labels amine-containing biomolecules like:

- Lysine residues in proteins

- 5'-amino-modified oligonucleotides

- Polyamine-functionalized nanoparticles

Applications

Copper-Catalyzed Click Chemistry

The 6-FAM azide isomer participates in CuAAC with terminal alkynes, forming 1,4-disubstituted triazoles .

Reaction Conditions

| Component | Typical Concentration | Role |

|---|---|---|

| CuSO₄ | 1 mM | Catalyst |

| Sodium Ascorbate | 5 mM | Reducing agent |

| TBTA Ligand | 100 μM | Stabilizes Cu(I) |

| Reaction Time | 30-60 min (RT) | Complete conjugation |

Spectral Characteristics

| Property | 6-FAM Azide | 6-FAM NHS Ester |

|---|---|---|

| λEx (nm) | 494 | 495 |

| λEm (nm) | 520 | 519 |

| Extinction Coefficient | 75,000 M⁻¹cm⁻¹ | 83,000 M⁻¹cm⁻¹ |

| Photostability | Moderate (avoid light) | High |

Key Advantages

- Orthogonal to amine-reactive chemistry

- Enables sequential labeling protocols

- Minimal interference with biomolecular function

Stability Considerations

- 6-FAM NHS Ester : Hydrolyzes in aqueous solutions (t₁/₂ ~1 hr at pH 8), requiring immediate use after dissolution

- 6-FAM Azide : Stable at -20°C for >1 year when protected from light and moisture

- Conjugates maintain fluorescence intensity across pH 6-9, making them suitable for physiological studies

These reaction systems enable precise spatial control over labeling, particularly valuable in multiplexed detection strategies combining 6-FAM derivatives with other fluorophores like TAMRA or Cyanine dyes . The single-isomer configuration ensures consistent spectral properties critical for quantitative analysis.

Applications De Recherche Scientifique

Fluorescent Labeling in Bioconjugation

FAM amine, 6-isomer is primarily utilized for labeling proteins and other biomolecules containing primary or secondary aliphatic amines. The coupling reaction typically occurs at a pH range of 8-9.5, resulting in stable amide linkages that are less prone to hydrolysis compared to other conjugation methods like those involving isothiocyanates . This stability enhances the longevity and reliability of fluorescent labels in experimental settings.

Table 1: Comparison of FAM Amine with Other Fluorescent Dyes

| Property | This compound | FITC | TAMRA |

|---|---|---|---|

| Stability | High | Moderate | High |

| Reaction Conditions | Mild (pH 8-9.5) | Stringent | Mild |

| Conjugation Yield | High | Moderate | High |

| Emission Wavelength | 519 nm | 520 nm | 580 nm |

Applications in Immunoassays

This compound is extensively employed in various immunoassay formats, including enzyme-linked immunosorbent assays (ELISA) and fluorescence immunoassays. Its ability to covalently label antibodies enhances the detection sensitivity and specificity of these assays. The dye's reactive amine groups facilitate conjugation with activated esters or electrophiles, allowing for tailored modifications of biomolecules .

Case Study: ELISA Development

In a study focused on developing a novel ELISA for detecting specific biomarkers, researchers utilized this compound to label antibodies. The resulting assay demonstrated a significant increase in sensitivity compared to traditional methods using less stable dyes. The high stability of the FAM conjugates ensured reliable results over extended periods .

Molecular Imaging and Tracking

The fluorescent properties of this compound make it an excellent candidate for molecular imaging applications. Researchers have employed this dye to visualize cellular processes and track the movement of labeled molecules within live cells. Its bright fluorescence allows for real-time monitoring without significant photobleaching.

Table 2: Key Features for Molecular Imaging

| Feature | Description |

|---|---|

| Fluorescence Intensity | High |

| Photostability | Excellent |

| Cellular Compatibility | Non-toxic at low concentrations |

Enzymatic Transamination

This compound can be used in enzymatic transamination reactions, where it acts as a substrate for modifying biomolecules. This application is particularly relevant in synthetic biology and protein engineering, where precise modifications are crucial for functional studies .

Case Study: Protein Engineering

In a project aimed at engineering enzyme activity through site-specific labeling, researchers utilized this compound to introduce fluorescent tags onto specific amino acids within the protein structure. The modified proteins exhibited enhanced activity and stability, demonstrating the utility of this compound in advanced protein engineering techniques .

Mécanisme D'action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs energy and emits fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for detailed visualization and analysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

- N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride

Uniqueness

N-(6-Aminohexyl)-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamide hydrochloride is unique due to its spiro structure, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as fluorescence microscopy and diagnostic imaging.

Activité Biologique

FAM amine, specifically the 6-isomer of 6-carboxyfluorescein (6-FAM), is a widely utilized fluorescent dye in biological research. Its unique properties make it suitable for various applications, including labeling proteins, oligonucleotides, and other biomolecules. This article explores the biological activity of FAM amine, 6-isomer, focusing on its chemical properties, mechanisms of action, and applications in scientific research.

FAM amine (6-FAM) is characterized by the following chemical attributes:

- Chemical Formula: C₁₃H₉ClO₄

- Molecular Weight: 473.4 g/mol

- Excitation/Emission Wavelengths: λ_ex = 495 nm; λ_em = 519 nm

- Solubility: Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

- Storage Conditions: Should be stored at -20°C and protected from light .

FAM amine, as an amine-reactive dye, primarily interacts with primary and secondary amines through a coupling reaction to form stable amide bonds. This reaction typically occurs under mildly alkaline conditions (pH 8-9.5), which enhances the stability of the resultant conjugates compared to those formed using other reactive dyes like FITC .

Reaction Mechanism

The coupling reaction can be summarized as follows:

This stability is crucial for applications in biological systems where hydrolysis can lead to loss of signal or functionality.

Biological Applications

FAM amine's fluorescent properties enable its use in various biological assays:

- Fluorescent Labeling: FAM is extensively used for labeling proteins and nucleic acids in techniques such as fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR) due to its bright fluorescence and stability .

- Oligonucleotide Labeling: It is particularly advantageous for labeling oligonucleotides, providing a means to track nucleic acid interactions within cells or during biochemical reactions .

- Immunofluorescence: FAM-conjugated antibodies are used in immunofluorescence assays to visualize protein expression patterns in tissues or cell cultures .

Case Study 1: Oligonucleotide Conjugation

A study investigated the conjugation efficiency of FAM amine with various oligonucleotide sequences. The results indicated that using FAM NHS ester significantly improved conjugation yields compared to traditional methods. The conjugates demonstrated high stability during storage and application in qPCR assays, where they maintained fluorescence intensity over time .

Case Study 2: Protein Labeling

In another research project, FAM was conjugated to antibodies targeting specific cancer markers. The labeled antibodies were used in flow cytometry to analyze cell populations. The study reported enhanced detection sensitivity and specificity due to the robust fluorescence provided by the FAM label .

Comparative Analysis

| Property | FAM Amine (6-Isomer) | FITC |

|---|---|---|

| Stability | High | Moderate |

| Reaction Conditions | Mildly alkaline | Neutral |

| Fluorescent Intensity | High | High |

| Application Versatility | Broad | Limited |

Propriétés

IUPAC Name |

N-(6-aminohexyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBCBUGWIUDCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.